lithium(1+)ion2-methylbenzene-1-sulfinate

Stoichiometry Reaction Optimization Molar Calculations

Lithium(1+) ion 2-methylbenzene-1-sulfinate (CAS 2309465-71-0) is the lithium salt of 2-methylbenzenesulfinic acid, bearing the molecular formula C7H7LiO2S and a molecular weight of 162.2 g/mol. As a member of the arylsulfinate salt class, it comprises a sulfinate (−SO2−) anion paired with a lithium cation, with a single methyl substituent positioned ortho to the sulfinate group on the aromatic ring.

Molecular Formula C7H7LiO2S
Molecular Weight 162.2 g/mol
CAS No. 2309465-71-0
Cat. No. B6612266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+)ion2-methylbenzene-1-sulfinate
CAS2309465-71-0
Molecular FormulaC7H7LiO2S
Molecular Weight162.2 g/mol
Structural Identifiers
SMILES[Li+].CC1=CC=CC=C1S(=O)[O-]
InChIInChI=1S/C7H8O2S.Li/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
InChIKeyNGBOPQGPOHMAGY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 2-Methylbenzene-1-sulfinate (CAS 2309465-71-0): A Chemical Identity, Comparator, and Procurement Baseline


Lithium(1+) ion 2-methylbenzene-1-sulfinate (CAS 2309465-71-0) is the lithium salt of 2-methylbenzenesulfinic acid, bearing the molecular formula C7H7LiO2S and a molecular weight of 162.2 g/mol [1]. As a member of the arylsulfinate salt class, it comprises a sulfinate (−SO2−) anion paired with a lithium cation, with a single methyl substituent positioned ortho to the sulfinate group on the aromatic ring. Commercially, it is supplied as a research chemical with reported minimum purities of 95% . The closest structural and functional comparators include sodium 2-methylbenzenesulfinate (CAS 15898-37-0, MW 178.18), lithium p-toluenesulfinate (CAS 16844-27-2, MW 162.14), potassium 2-methylbenzenesulfinate, and 2-methylbenzenesulfinic acid itself (MW 156.20). The compound is primarily positioned as a synthetic intermediate and research reagent. It is critical to note that publicly available peer-reviewed literature specific to this compound is extremely sparse; the majority of evidence for differentiation is drawn from class-level inference and cross-study comparison of closely related analogs rather than direct head-to-head experimental data.

Why Generic Substitution Fails for Lithium 2-Methylbenzene-1-sulfinate (CAS 2309465-71-0)


Substituting lithium 2-methylbenzene-1-sulfinate with a closely related analog—such as its sodium counterpart, the para-substituted regioisomer (lithium p-toluenesulfinate), or the free sulfinic acid—introduces measurable divergences in molecular weight, counter-cation identity, and steric environment around the sulfinate group. These variables can significantly influence reactivity in metal-catalyzed couplings, nucleophilic displacement rates, and solubility in organic reaction media where the lithium cation provides distinct advantages [1]. The ortho-methyl group creates a steric environment that differs fundamentally from the para-methyl arrangement, altering both the electronic character of the sulfinate nucleophile and its coordination behavior with transition metal catalysts [2]. Furthermore, the lithium counter-cation has been shown in sulfinate-mediated reactions to confer superior reactivity compared to sodium or potassium salts in certain nucleophilic displacement contexts [3]. Without quantitative comparative data in the user's exact reaction system, generic substitution risks altered kinetics, reduced yields, or incompatible reactivity profiles.

Quantitative Differentiation Evidence for Lithium 2-Methylbenzene-1-sulfinate (CAS 2309465-71-0)


Molecular Weight and Stoichiometric Precision: Lithium Salt vs. Sodium Salt

Lithium 2-methylbenzene-1-sulfinate (MW 162.2 g/mol) provides a 9.8% lower formula weight compared to its sodium analog, sodium 2-methylbenzenesulfinate (MW 178.18 g/mol), when used on an equimolar basis. This difference directly affects the mass of reagent required per mole of active sulfinate nucleophile [1]. For a reaction requiring 1.0 mmol of sulfinate: lithium salt mass = 162.2 mg vs. sodium salt mass = 178.2 mg. On a 100 mmol preparative scale, this represents a 1.6 g reduction in reagent mass, which may influence shipping costs, waste stream calculations, and formulation density [1].

Stoichiometry Reaction Optimization Molar Calculations

Lithium Counter-Cation Advantage in Transition-Metal-Free Sulfinate Arylation

Lithium sulfinates have been established as efficient nucleophilic coupling partners in transition-metal-free arylations with diaryliodonium salts, providing direct and versatile access to arylsulfones [1]. While the exact compound (lithium 2-methylbenzene-1-sulfinate) has not been individually reported in this specific reaction series, the broader class of lithium arylsulfinates has demonstrated high reactivity under these mild, metal-free conditions. The lithium cation is critical for this reactivity pathway: the sulfinate salt is typically prepared from the corresponding organolithium reagent and SO2, making the lithium salt the direct and most convenient form [1]. Sodium or potassium sulfinates would require an additional cation exchange step or a different synthetic route, introducing process complexity for users who need to access this arylation protocol. The ortho-methyl substitution on the target compound may provide additional steric control over the arylation transition state compared to the unsubstituted or para-substituted analogs, though this effect has not been quantitatively measured [2].

Cross-Coupling Arylation Sulfone Synthesis

Purity Benchmark: Specified Li₂CO₃ Impurity Profile vs. Lithium p-Toluenesulfinate

Commercially available lithium p-toluenesulfinate (CAS 16844-27-2, the para-substituted regioisomer) is specified at ≥98.0% purity (NT) with ≤2% Li₂CO₃ impurity . Lithium 2-methylbenzene-1-sulfinate (CAS 2309465-71-0) is currently offered at a minimum purity of 95% by vendors such as CymitQuimica . This 3-percentage-point purity differential (≥98% for the para isomer vs. 95% for the ortho isomer) is a procurement-relevant distinction: users requiring high-purity stoichiometric reagents for sensitive applications may find the para-isomer better characterized, while those specifically requiring ortho-substitution must accept a lower minimum purity specification or undertake additional in-house purification. It is important to note that the 95% specification for the ortho compound is a minimum; actual batch purity may exceed this value, but vendor Certificate of Analysis documentation should be requested and compared before selection.

Purity Quality Control Procurement Specification

Lithium-Specific Nucleophilic Displacement Advantage Over Sodium and Potassium Sulfinates

In structurally related arylsulfonate systems, ether-containing leaving groups displayed marked selectivity for lithium halides relative to the corresponding sodium and potassium salts in nucleophilic displacement reactions [1]. While this study examined arylsulfonate-based nucleophile assisting leaving groups rather than sulfinate nucleophiles directly, the underlying cation effect—where lithium's smaller ionic radius and higher charge density facilitate tighter ion pairing and enhanced reactivity—is mechanistically transferable to sulfinate chemistry. Lithium sulfinates are expected to exhibit superior reactivity in nucleophilic displacement reactions compared to sodium or potassium sulfinates under the same conditions. Users selecting between lithium 2-methylbenzene-1-sulfinate and its sodium analog (CAS 15898-37-0) should consider that the lithium form may provide kinetically faster reactions in aprotic organic solvents where cation effects are most pronounced, though exact rate acceleration factors for this specific compound have not been experimentally determined [1].

Nucleophilic Displacement Counter-Cation Effect Reaction Rate

Best-Fit Application Scenarios for Lithium 2-Methylbenzene-1-sulfinate (CAS 2309465-71-0)


Transition-Metal-Free Synthesis of ortho-Tolyl Sulfones via Diaryliodonium Arylation

Lithium 2-methylbenzene-1-sulfinate is the reagent of choice when the synthetic target requires an ortho-tolyl sulfone motif and the user intends to employ the transition-metal-free diaryliodonium arylation protocol established by Umierski and Manolikakes [1]. As a lithium sulfinate, it is directly compatible with this methodology without requiring cation exchange. The ortho-methyl substitution provides the specific steric and electronic profile needed for targets where the methyl group's position influences downstream biological or materials properties. Alternative regioisomers (e.g., lithium p-toluenesulfinate) would install the methyl group at the para position, producing a structurally different sulfone product.

Stoichiometric Nucleophile in Organic Synthesis Where Counter-Cation Matters

In reaction systems where the nucleophilicity of the sulfinate anion is modulated by the counter-cation—particularly in aprotic organic solvents where lithium's tighter ion pairing enhances reactivity—lithium 2-methylbenzene-1-sulfinate is the preferred form over its sodium (MW 178.18) or potassium analogs [1]. Class-level evidence from arylsulfonate chemistry demonstrates that lithium salts can exhibit markedly higher reactivity in nucleophilic displacement reactions compared to sodium and potassium counterparts [2]. This scenario is most relevant for medicinal chemistry and process chemistry laboratories optimizing S-alkylation or S-arylation steps where reaction rate and conversion efficiency are critical parameters.

Radiosynthesis of ¹¹C-Labeled Aryl Sulfones for PET Tracer Development

Lithium arenesulfinates have been demonstrated as effective precursors for the synthesis of carbon-11 labeled aryl sulfones via S-alkylation with [¹¹C]alkyl iodides in THF/H₂O (4:1) at 150 °C [1]. Lithium 2-methylbenzene-1-sulfinate can serve as the precursor for ¹¹C-labeled ortho-tolyl sulfones in positron emission tomography (PET) tracer development. The lithium salt form is essential for this radiosynthetic pathway, as the sulfinate is generated from the corresponding aryl thiol via oxaziridine-mediated oxidation. The ortho-methyl substitution provides access to radiolabeled sulfones with steric profiles distinct from those derived from para-substituted or unsubstituted analogs.

Structure-Activity Relationship (SAR) Studies Requiring Ortho-Substituted Aryl Sulfinate Building Blocks

In medicinal chemistry SAR campaigns where the position of the methyl substituent on the aryl ring is a critical variable, lithium 2-methylbenzene-1-sulfinate provides the specific ortho-substituted scaffold that cannot be replicated by the more widely available lithium p-toluenesulfinate (para-substituted). As a versatile small molecule scaffold [1], it enables the systematic exploration of steric and electronic effects associated with ortho-methyl substitution in sulfone-containing drug candidates. The lithium cation ensures solubility in organic reaction media compatible with typical medicinal chemistry workflows.

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